molecular formula C20H21F3N2O3S B11235869 1-(benzylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

1-(benzylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B11235869
M. Wt: 426.5 g/mol
InChI Key: RZUJQKSVIHGNNF-UHFFFAOYSA-N
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Description

1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenylmethanesulfonyl group, a trifluoromethyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C20H21F3N2O3S

Molecular Weight

426.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H21F3N2O3S/c21-20(22,23)17-9-4-10-18(12-17)24-19(26)16-8-5-11-25(13-16)29(27,28)14-15-6-2-1-3-7-15/h1-4,6-7,9-10,12,16H,5,8,11,13-14H2,(H,24,26)

InChI Key

RZUJQKSVIHGNNF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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